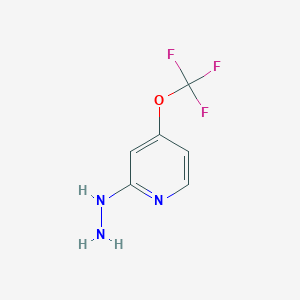

2-Hydrazinyl-4-(trifluoromethoxy)pyridine

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a class of heterocyclic compounds that have seen a surge in interest due to the profound effects that fluorine substitution can have on the physicochemical properties of a molecule. The incorporation of a trifluoromethoxy group (-OCF3), as seen in 2-Hydrazinyl-4-(trifluoromethoxy)pyridine, is particularly noteworthy. The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance metabolic stability and membrane permeability of derivative compounds. mdpi.com This makes it a valuable substituent in the development of agrochemicals and pharmaceuticals. researchoutreach.org The synthesis of trifluoromethoxy-pyridines has been a subject of considerable research, with various methods being developed to introduce this functional group into the pyridine ring. researchgate.net

The presence of the trifluoromethoxy group can drastically alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. researchgate.net This has led to the exploration of trifluoromethoxy-substituted pyridines in the development of new bioactive molecules. mdpi.com

Overview of Hydrazinyl Pyridine Scaffolds as Synthetic Intermediates

Hydrazinyl pyridine scaffolds are recognized as highly versatile intermediates in organic synthesis. enamine.netmdpi.com The hydrazinyl group is a potent nucleophile and can readily react with a variety of electrophiles, such as carbonyl compounds, to form stable hydrazones. This reactivity is the foundation for the construction of a wide array of more complex heterocyclic systems, including pyrazoles, triazoles, and pyridazines. enamine.net

The general synthesis of hydrazinyl pyridines often involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine (B178648) hydrate. chemicalbook.comgoogle.com This straightforward and generally high-yielding reaction makes a variety of substituted hydrazinyl pyridines readily accessible for further chemical transformations. chemicalbook.com The utility of these scaffolds is demonstrated by their frequent appearance in the synthesis of medicinally relevant compounds. lifechemicals.com

A plausible synthetic route to this compound would follow this general principle, starting from 2-chloro-4-(trifluoromethoxy)pyridine (B2792240) and reacting it with hydrazine hydrate.

Below is a table summarizing the key chemical information for the subject compound, largely inferred from its constituent functional groups and general chemical principles due to the limited specific data in public literature.

| Property | Data |

| Molecular Formula | C₆H₆F₃N₃O |

| Molecular Weight | 193.13 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Key Functional Groups | Pyridine, Hydrazine, Trifluoromethoxy |

| CAS Number | Not readily available in public databases |

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

[4-(trifluoromethoxy)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |

InChI Key |

CAAKVZQXHGZOKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4 Trifluoromethoxy Pyridine and Analogues

Conventional Synthetic Routes

Traditional approaches to the synthesis of 2-hydrazinyl-4-(trifluoromethoxy)pyridine primarily rely on classical organic reactions, which are well-documented and widely understood. These methods are foundational in heterocyclic chemistry and provide reliable pathways to the target molecule.

A primary and straightforward method for the synthesis of 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from an activated pyridine (B92270) ring by a nucleophile, in this case, hydrazine (B178648). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com The stability of the anionic intermediate, known as a Meisenheimer complex, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for attack at the 2- and 4-positions. stackexchange.comechemi.com

The synthesis of this compound via this route would commence with a 2-halo-4-(trifluoromethoxy)pyridine precursor, typically 2-chloro-4-(trifluoromethoxy)pyridine (B2792240). The reaction is generally carried out by treating the halopyridine with hydrazine hydrate, often in a suitable solvent like ethanol (B145695). chemicalbook.com The mixture is typically heated under reflux to drive the reaction to completion. chemicalbook.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.com Upon completion, a standard workup procedure involving extraction and solvent evaporation yields the desired product. chemicalbook.com

A general reaction scheme is presented below:

Scheme 1: Synthesis of this compound via SNAr| Reactant | Reagent | Solvent | Condition | Product |

| 2-Chloro-4-(trifluoromethoxy)pyridine | Hydrazine Hydrate | Ethanol | Reflux | This compound |

This method is widely applicable for the synthesis of various hydrazinylpyridine derivatives. lookchem.com

The viability of the nucleophilic aromatic substitution route is contingent upon the availability of the requisite 2-halo-4-(trifluoromethoxy)pyridine precursor. The synthesis of such precursors involves strategic functionalization of the pyridine ring. The introduction of the trifluoromethoxy (-OCF3) group is a key step, as this moiety can significantly influence the molecule's electronic properties and biological activity. nih.gov

Classical methods for creating trifluoromethoxy ethers often rely on chlorination/fluorination techniques. nih.gov For instance, a hydroxypyridine could be converted to a chloropyridine, followed by a reaction to introduce the trifluoromethoxy group. Alternatively, methods for the direct incorporation of the trifluoromethoxy group have been developed. nih.gov

The synthesis of the halopyridine precursor, such as 2-chloro-4-(trifluoromethoxy)pyridine, can be approached from commercially available starting materials. For example, the synthesis could start from a substituted pyridine which is then halogenated and subsequently trifluoromethoxylated, or vice-versa. The preparation of various halopyridines is well-documented in chemical literature. google.com Similarly, methods for producing (trifluoromethyl)pyridines from (trichloromethyl)pyridines using reagents like anhydrous hydrogen fluoride (B91410) (HF) have been established. google.com

Advanced Synthetic Strategies

To improve efficiency, reduce waste, and streamline the synthesis of complex molecules like this compound, advanced synthetic strategies have been developed. These include one-pot reactions and catalytic approaches that offer advantages over traditional multi-step syntheses.

One-pot reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from simple precursors in a single reaction vessel. ymerdigital.com This approach minimizes the need for purification of intermediates, thereby saving time, reagents, and reducing waste. ymerdigital.com

While a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the synthesis of polysubstituted pyridines via MCRs exist. core.ac.ukorganic-chemistry.org For example, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines with complete regiocontrol under mild conditions. organic-chemistry.org Adapting such a strategy for the direct synthesis of the target molecule would require the careful design of precursors containing the necessary trifluoromethoxy and hydrazine functionalities or their masked equivalents.

The development of such a one-pot protocol would represent a significant advancement in the synthesis of this class of compounds, offering a more atom-economical and environmentally friendly alternative to conventional routes.

Catalytic methods offer a highly efficient and selective means of forming carbon-nitrogen bonds, which is central to the synthesis of hydrazinyl pyridines. Palladium-catalyzed amination reactions, for instance, have been successfully employed for the synthesis of protected pyridylhydrazine derivatives. nih.gov These reactions can utilize 2-pyridyl chlorides, bromides, or triflates as effective electrophiles. nih.gov Using a protected hydrazine derivative, such as di-tert-butyl hydrazodiformate, allows for a controlled reaction, with the protecting groups being removed under mild conditions to yield the final hydrazinyl pyridine. nih.gov

Another catalytic approach involves the use of supported catalysts. Patents have described processes using palladium on carbon (Pd/C) or a mixture of Pd/C and platinum on carbon (Pt/C) to facilitate the synthesis of 2-hydrazinopyridine (B147025) derivatives. google.comgoogle.com These catalytic hydrogenation reactions can improve the selectivity and rate of the synthesis. google.comgoogle.com The reaction conditions are often mild, enhancing the safety of the process. google.com

| Catalytic System | Precursor Type | Hydrazine Source | Key Advantage |

| Palladium/Chelating Phosphine Ligands | 2-Halopyridines, 2-Pyridyl Triflates | Protected Hydrazines | High efficiency and control nih.gov |

| Palladium/Carbon & Platinum/Carbon | Pyridinium Halides | Hydrazine Hydrate | Improved selectivity and reaction rate google.comgoogle.com |

These catalytic methods provide direct and versatile routes to hydrazinyl pyridines and are amenable to the synthesis of complex derivatives like this compound.

Reactivity and Transformational Chemistry of 2 Hydrazinyl 4 Trifluoromethoxy Pyridine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine functional group in 2-Hydrazinyl-4-(trifluoromethoxy)pyridine is the primary site of its chemical reactivity, readily participating in condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of hydrazones. researchgate.netlookchem.com This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to accelerate the formation of the C=N bond. researchgate.net The resulting hydrazones are stable compounds and can serve as intermediates for further chemical transformations.

Similarly, Schiff bases can be synthesized through the condensation of hydrazines with carbonyl compounds. These compounds, characterized by the azomethine group (-C=N-), are valuable in the synthesis of various heterocyclic compounds and have been investigated for their biological activities. The formation of hydrazones and Schiff bases from this compound proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. windows.net

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B (Carbonyl Compound) | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Hydrazone/Schiff Base |

| This compound | Ketone (R-CO-R') | Hydrazone/Schiff Base |

Intramolecular and Intermolecular Cyclization Reactions to Fused Heterocyclic Systems

The hydrazinyl pyridine (B92270) scaffold is a precursor for the synthesis of a variety of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular, where a single molecule folds and reacts with itself, or intermolecular, involving the reaction of two or more molecules.

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of these derivatives often involves the cyclization of a substituted hydrazine with a suitable three-carbon synthon. In the context of this compound, this can be achieved by reacting it with various 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-b]pyridine core. mdpi.commdpi.com

For instance, the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst like ZrCl4 can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com

The mdpi.comchemicalbook.comnih.govtriazolo[4,3-a]pyridine scaffold is another important heterocyclic system that can be accessed from 2-hydrazinylpyridines. A common synthetic strategy involves the reaction of the 2-hydrazinylpyridine with a one-carbon electrophile, such as orthoesters or carboxylic acid derivatives, followed by cyclization. nih.gov For example, reacting 2-hydrazinylpyridines with ortho-esters can lead to the formation of the triazolo[4,3-a]pyridine ring system. nih.gov

Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org Furthermore, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a metal-free and oxidant-free method for synthesizing 3-amino- mdpi.comchemicalbook.comnih.gov-triazolo[4,3-a]pyridines. organic-chemistry.org

The reactivity of the hydrazine moiety allows for the synthesis of a diverse range of other fused nitrogen-containing heterocycles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acyl hydrazides through oxidative cyclization. nih.govorganic-chemistry.org One method involves the reaction of acylhydrazones with an oxidizing agent. nih.gov Another approach is the coupling of α-bromo nitroalkanes with acyl hydrazides. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides, which can be derived from hydrazides. organic-chemistry.org

Pyrimidines: Fused pyrimidine (B1678525) systems can be constructed from hydrazinyl precursors. For example, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from this compound

| Heterocyclic System | Key Reactants/Conditions |

|---|---|

| Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones mdpi.commdpi.com |

| mdpi.comchemicalbook.comnih.govTriazolo[4,3-a]pyridines | Orthoesters, Carboxylic acid derivatives, Isothiocyanates nih.govorganic-chemistry.org |

| 1,3,4-Oxadiazoles | Acyl hydrazides, Oxidative cyclization conditions nih.govorganic-chemistry.org |

| 1,3,4-Thiadiazoles | Thiosemicarbazide intermediates organic-chemistry.org |

| Fused Pyrimidines | β-Diketones researchgate.net |

Reactions on the Pyridine Ring and Trifluoromethoxy Group

While the hydrazine moiety is the most reactive site, the pyridine ring and the trifluoromethoxy group can also participate in chemical transformations, although they are generally less reactive. The trifluoromethoxy group is known for its unique electronic properties, acting as a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. rsc.org

Reactions on the pyridine ring, such as electrophilic or nucleophilic aromatic substitution, are influenced by the existing substituents. The electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic substitution, particularly at positions ortho and para to the trifluoromethoxy group. However, the presence of the hydrazinyl group, an electron-donating group, will also influence the regioselectivity of such reactions.

Direct transformations of the trifluoromethoxy group are challenging due to the high strength of the C-F bonds. However, under specific and often harsh conditions, this group might undergo reactions. The primary influence of the trifluoromethoxy group is electronic, modulating the reactivity of the rest of the molecule. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. The presence of the strongly electron-withdrawing trifluoromethoxy group at the 4-position further deactivates the ring towards attack by electrophiles. Conversely, the hydrazinyl group at the 2-position is a potent electron-donating group through resonance, which activates the pyridine ring for EAS.

The directing effects of these two substituents are crucial in determining the regioselectivity of electrophilic attack. The hydrazinyl group, being an ortho-, para-director, will activate the C3 and C5 positions. The trifluoromethoxy group, while deactivating, is also an ortho-, para-director, meaning it would direct incoming electrophiles to the C3 and C5 positions. Therefore, both groups synergistically direct electrophilic substitution to the C3 and C5 positions of the pyridine ring. The likely favored position would be C5, as it is para to the strongly activating hydrazinyl group and avoids potential steric hindrance from the adjacent hydrazinyl moiety at C3.

| Substituent | Position | Electronic Effect | Directing Influence on EAS |

| -NHNH2 | 2 | Electron-donating (Resonance) | Ortho, Para (C3, C5) |

| -OCF3 | 4 | Electron-withdrawing (Inductive) | Ortho, Para (C3, C5) |

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the C2, C4, and C6 positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. The strongly electron-withdrawing trifluoromethoxy group at the C4 position significantly enhances the susceptibility of the ring to nucleophilic attack, particularly at the C2 and C6 positions.

In the case of this compound, the hydrazinyl group at the C2 position is a poor leaving group. Therefore, direct displacement of the hydrazinyl group by a nucleophile is unlikely. However, if a suitable leaving group, such as a halogen, were present at the C2 or C6 position of a 4-(trifluoromethoxy)pyridine (B13149640) derivative, nucleophilic substitution would be highly favored at that position. For instance, the synthesis of this compound would likely proceed via the reaction of 2-chloro-4-(trifluoromethoxy)pyridine (B2792240) with hydrazine hydrate, where the chloride ion is displaced by the hydrazine nucleophile. chemicalbook.com

Functional Group Interconversions and Modifications of the Trifluoromethoxy Moiety

The trifluoromethoxy group is known for its high chemical and thermal stability, making its direct functional group interconversion challenging under standard conditions. The strength of the C-F bonds and the C-O bond contributes to its inertness towards many reagents.

While direct transformations of the trifluoromethoxy group on a pyridine ring are not well-documented, studies on other fluorinated heterocycles suggest that cleavage of C-F bonds can be achieved under harsh conditions. For instance, the cleavage of C-F bonds in a trifluoromethyl group attached to an oxazole (B20620) ring has been reported, which could suggest a potential, albeit difficult, pathway for modifying the trifluoromethoxy group. epfl.ch However, such transformations would likely require forcing conditions and may not be selective, potentially leading to decomposition of the pyridine ring.

The hydrazinyl moiety, in contrast, is a versatile functional group that can undergo a variety of transformations. For example, it can be acylated, alkylated, or condensed with carbonyl compounds to form hydrazones. These reactions would primarily involve the terminal amino group of the hydrazinyl substituent and would not directly affect the trifluoromethoxy group or the pyridine core under mild conditions.

Steric and Electronic Influence of the Trifluoromethoxy Group on Reaction Pathways and Regioselectivity

The trifluoromethoxy group exerts a profound influence on the reactivity and regioselectivity of reactions involving the this compound molecule through a combination of steric and electronic effects.

Electronic Influence:

Steric Influence:

The trifluoromethoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C3 and C5 positions. In electrophilic aromatic substitution, while both C3 and C5 are electronically activated by the hydrazinyl group, the steric bulk of the -OCF3 group might lead to a preference for substitution at the C5 position to minimize steric clashes.

The interplay of the electronic effects of the hydrazinyl and trifluoromethoxy groups and the steric hindrance of the latter is summarized below:

| Position | Electronic Effect of -NHNH2 (C2) | Electronic Effect of -OCF3 (C4) | Combined Electronic Effect | Steric Hindrance from -OCF3 | Predicted Reactivity/Regioselectivity |

| C3 | Activating (ortho) | Deactivating (ortho) | Moderately activated for EAS | Moderate | Possible site for EAS, but may be sterically hindered. |

| C5 | Activating (para) | Deactivating (ortho) | Strongly activated for EAS | Low | Most probable site for electrophilic attack. |

| C6 | Deactivated | Activated for SNAr (para) | Activated for SNAr | Low | Potential site for nucleophilic attack if a leaving group is present. |

Spectroscopic and Structural Elucidation Techniques for 2 Hydrazinyl 4 Trifluoromethoxy Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within the 2-Hydrazinyl-4-(trifluoromethoxy)pyridine framework.

¹H NMR spectroscopy provides information on the chemical environment of protons. In a typical derivative of this compound, the pyridine (B92270) ring protons exhibit distinct signals. The electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) significantly influence the chemical shifts of the aromatic protons. The protons of the hydrazinyl group itself typically appear as broad signals due to nitrogen quadrupole effects and chemical exchange. The protons on the pyridine ring are expected in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. For instance, the proton at position 6 would likely appear as a doublet, coupled to the proton at position 5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.8 - 7.2 | d |

| H-5 | 7.0 - 7.4 | dd |

| H-6 | 8.0 - 8.4 | d |

| -NH₂ | 4.5 - 5.5 | br s |

| -NH- | 7.5 - 8.5 | br s |

Note: Predicted values are based on analogous substituted pyridine structures. Actual values may vary depending on the solvent and specific derivative.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The signals for the pyridine ring carbons are found in the aromatic region (typically 100-160 ppm). The carbon atom attached to the electron-withdrawing trifluoromethoxy group (C-4) is expected to be shifted downfield. Conversely, the carbon atom bonded to the electron-donating hydrazinyl group (C-2) would be shifted upfield compared to an unsubstituted pyridine. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 150 - 155 (q) |

| C-5 | 112 - 118 |

| C-6 | 145 - 150 |

| -OCF₃ | 120 - 125 (q, ¹JCF ≈ 250-260 Hz) |

Note: Predicted values are based on analogous substituted pyridine structures. 'q' denotes a quartet multiplicity due to C-F coupling.

¹⁹F NMR is highly specific and sensitive for characterizing fluorine-containing compounds. nih.gov For derivatives of this compound, ¹⁹F NMR provides a clear signal for the -OCF₃ group. The chemical shift of this group is sensitive to the electronic environment of the pyridine ring. fluorine1.ru Typically, the signal for a trifluoromethoxy group on an aromatic ring appears as a singlet in a specific region of the ¹⁹F NMR spectrum, providing unambiguous confirmation of its presence. rsc.org This technique is particularly valuable for verifying the successful incorporation of the trifluoromethoxy moiety into the molecular structure. spectrabase.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key vibrational bands include:

N-H stretching: The hydrazinyl group exhibits characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. nih.gov The presence of two bands in this region often indicates a primary amine (-NH₂).

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region. kbhgroup.in

Pyridine ring vibrations: The aromatic pyridine ring shows characteristic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3200 - 3400 |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and molecular formula with high confidence. nih.govuni.lu The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways might include the loss of the hydrazinyl group or parts of the trifluoromethoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions in aromatic and conjugated systems. researchgate.net Substituted pyridines exhibit characteristic absorption bands in the UV region. researchgate.net The presence of the electron-donating hydrazinyl group and the electron-withdrawing trifluoromethoxy group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. These shifts (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) provide insights into the electronic structure of the molecule. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

For instance, X-ray diffraction studies on various substituted pyridine derivatives have successfully elucidated their crystal structures, revealing key details about their molecular geometry and intermolecular interactions. researchgate.netnih.gov The best experimental technique to analyze the seemingly complex structures of such compounds is the X-ray diffraction method. nih.gov

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields fundamental crystallographic data, which is typically organized into a comprehensive table.

Illustrative Crystallographic Data for a Hypothetical Pyridine Derivative

While specific data for this compound is unavailable, a representative data table for a related heterocyclic compound, as determined by X-ray diffraction, would generally include the following parameters:

| Parameter | Example Value |

| Chemical Formula | C₆H₆F₃N₃O |

| Formula Weight | 197.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5666 |

| b (Å) | 12.6649 |

| c (Å) | 16.8190 |

| α (°) | 90 |

| β (°) | 99.434 |

| γ (°) | 90 |

| Volume (ų) | 1169.8 |

| Z (molecules per unit cell) | 8 |

| Calculated Density (g/cm³) | 2.242 |

| Absorption Coefficient (mm⁻¹) | 0.231 |

| F(000) | 784 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10000 |

| Independent reflections | 2500 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.135 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

The structural analysis of related hydrazone-pyridine compounds has demonstrated the utility of X-ray diffraction in confirming molecular structures and understanding intermolecular interactions, such as hydrogen bonding. nih.gov For example, studies on similar molecules have identified weak C-H···N hydrogen bonding contacts that govern the crystal packing, leading to the formation of one-dimensional hydrogen-bonded architectures. nih.gov

Furthermore, X-ray diffraction analysis is instrumental in determining the planarity of the pyridine ring and the orientation of its substituents. In the case of this compound, this technique could precisely measure the bond lengths and angles of the trifluoromethoxy and hydrazinyl groups, as well as their spatial relationship with the pyridine ring. This information is vital for understanding the electronic effects of these substituents on the aromatic system. The analysis of supramolecular structures through techniques like Hirshfeld surface analysis, which is based on X-ray diffraction data, can further elucidate intermolecular contacts.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density.

For 2-Hydrazinyl-4-(trifluoromethoxy)pyridine, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are fundamental for understanding the molecule's steric and electronic properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be elucidated. This information helps in understanding how electrons are shared between atoms and provides a basis for analyzing the molecule's chemical behavior.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation Note: These are representative parameters and not actual calculated data.

| Parameter | Atom Connections | Predicted Value |

| Bond Length | C-N (Pyridine Ring) | Value in Å |

| N-N (Hydrazinyl) | Value in Å | |

| C-O (Trifluoromethoxy) | Value in Å | |

| Bond Angle | C-N-C (Pyridine Ring) | Value in Degrees |

| C-N-N (Hydrazinyl) | Value in Degrees | |

| Dihedral Angle | C-C-N-N | Value in Degrees |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, this analysis would pinpoint its potential for engaging in electron transfer processes.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: These are representative parameters and not actual calculated data.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | Predicted Negative Value | Electron Donor (Nucleophilicity) |

| LUMO | Predicted Negative/Positive Value | Electron Acceptor (Electrophilicity) |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Chemical Stability/Reactivity Index |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to attack by electrophiles (positive species). These sites are often found near electronegative atoms like nitrogen and oxygen. Regions of positive electrostatic potential, colored blue, indicate an electron deficiency and are the likely sites for nucleophilic attack (by negative species). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group, and potentially around the oxygen of the trifluoromethoxy group, marking them as key sites for interaction.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical spectra can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): Calculations can determine the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms in this compound. The predicted infrared and Raman spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted shifts are crucial for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Elucidation of Reaction Mechanisms and Transition State Analysis

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules.

By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structure and energy of transition states—the high-energy intermediates that connect reactants and products. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is a key factor in determining the reaction rate. This analysis provides a detailed, step-by-step understanding of how chemical transformations involving the title compound occur at a molecular level.

Applications of 2 Hydrazinyl 4 Trifluoromethoxy Pyridine As a Versatile Building Block in Advanced Organic Synthesis

Design and Construction of Novel Complex Heterocyclic Scaffolds

The true synthetic utility of 2-hydrazinyl-4-(trifluoromethoxy)pyridine lies in its capacity to serve as a precursor for a wide range of fused and linked heterocyclic systems. The hydrazinyl (-NHNH₂) group is a key reactive handle, enabling cyclization reactions with various electrophilic partners to construct five- and six-membered rings.

Detailed research into analogous hydrazinyl-containing heterocycles demonstrates their role in forming stable, polycyclic scaffolds. For instance, the condensation of a hydrazinylpyridine with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a classic and efficient method for constructing pyrazole (B372694) rings. Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives. These reactions capitalize on the differential reactivity of the two nitrogen atoms in the hydrazine (B178648) group, often proceeding through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration or elimination step.

The trifluoromethoxy substituent at the 4-position of the pyridine (B92270) ring is largely a spectator in these cyclization reactions but plays a crucial role in modulating the electronic properties of the resulting heterocyclic systems. This group is highly electron-withdrawing, which can influence the reactivity of the pyridine ring and the properties of the final compounds, such as their binding affinity in biological systems.

The versatility of this building block allows for the synthesis of diverse heterocyclic families, as summarized in the table below.

| Co-reactant Type | Resulting Heterocyclic Scaffold |

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazole |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolone |

| α,β-Unsaturated Nitriles | Pyrazoline or Pyridinone |

| Isothiocyanates | Thiadiazole derivatives |

| Dihalides / Ditosylates | Diazepine or other medium rings |

These reactions are foundational in constructing libraries of novel compounds for drug discovery, as the resulting scaffolds are frequently found in biologically active molecules. ibmmpeptide.comresearchgate.netsdu.dksciencepublishinggroup.com

Development of Ligands for Metal Complexes and Organocatalysis

The structure of this compound is well-suited for applications in coordination chemistry. It possesses two distinct potential coordination sites: the endocyclic pyridine nitrogen atom and the exocyclic hydrazinyl group. This arrangement allows the molecule to function as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable five-membered ring. Such N,N'-bidentate ligands are fundamental in the design of transition metal complexes used in catalysis and materials science. wikipedia.org

The electronic properties of the ligand can be fine-tuned by the trifluoromethoxy group, which influences the electron density at the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. Transition metal complexes derived from pyridine-based ligands are known to catalyze a wide array of organic transformations, including hydrogenations, cross-coupling reactions, and polymerizations. wikipedia.org While specific complexes of this compound are not extensively documented in dedicated studies, the broader class of substituted 2-hydrazinylpyridines has been explored for this purpose.

In the realm of organocatalysis, the hydrazinyl moiety offers unique potential. It can participate in catalytic cycles through the formation of hydrazones, which can act as intermediates in asymmetric synthesis. Furthermore, the N-H protons of the hydrazine group can act as hydrogen-bond donors, activating substrates and controlling stereoselectivity in certain reactions. The development of chiral catalysts derived from this scaffold could open new avenues in asymmetric synthesis. nih.gov

Role in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry for Compound Library Generation

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for rapidly generating large collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govnih.gov this compound is an excellent starting scaffold for such approaches due to the versatile reactivity of its hydrazinyl group.

The primary amine of the hydrazinyl moiety can be readily reacted with a vast library of aldehydes and ketones to produce a corresponding library of hydrazone derivatives. This simple condensation reaction allows for the introduction of a wide range of substituents and functionalities, exploring a large chemical space from a single core structure.

Furthermore, the hydrazinyl group can be a starting point for more complex, multi-component reactions. For example, in a three-component reaction, the hydrazinylpyridine, an aldehyde, and an isocyanide could potentially combine to form complex heterocyclic structures in a single step. This efficiency is a hallmark of successful DOS strategies. The ability to systematically modify the periphery of the molecule while retaining the core pyridine-hydrazide motif makes it an ideal building block for generating focused compound libraries aimed at specific biological targets. nih.gov

Considerations for Scalable and Sustainable Synthetic Processes

The utility of any chemical building block is ultimately dependent on its accessibility through efficient, scalable, and sustainable synthetic methods. The most common and direct route to 2-hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine with hydrazine hydrate.

For the synthesis of this compound, the precursor would be 2-chloro-4-(trifluoromethoxy)pyridine (B2792240). A general procedure, analogous to the synthesis of similar compounds, involves reacting the chloropyridine with an excess of hydrazine hydrate, often using an alcohol like ethanol (B145695) as a solvent and heating the mixture to reflux. chemicalbook.com

Key considerations for a scalable and sustainable process include:

Solvent Choice: While traditional syntheses often use ethanol or similar alcohols, exploring greener solvents with better E-factors (Environmental Factors) is crucial for sustainability. Water, if reaction conditions permit, would be an ideal choice.

Energy Consumption: Optimizing reaction temperature and time is key to reducing energy usage on a large scale. Microwave-assisted synthesis could offer a more energy-efficient alternative to conventional heating.

Work-up and Purification: The work-up typically involves partitioning the product between an organic solvent and water. chemicalbook.com Minimizing solvent use and developing purification methods that avoid chromatography, such as crystallization, are important for scalability.

Atom Economy: The SNAr reaction with hydrazine is generally atom-economical. Using a modest excess of hydrazine can ensure complete conversion of the starting material, but methods to recycle unused hydrazine could improve the process's green credentials.

Catalyst-Free Reactions: Many syntheses of hydrazinyl derivatives can be performed without a catalyst, which is beneficial for sustainability as it avoids the use of often expensive and toxic heavy metals and simplifies purification. rsc.org

By focusing on these principles, the synthesis of this compound can be optimized to provide a reliable and environmentally conscious supply of this versatile building block for broader applications.

Q & A

Q. What are the key synthetic routes for preparing 2-Hydrazinyl-4-(trifluoromethoxy)pyridine, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves introducing the hydrazinyl group to a pre-functionalized pyridine ring. A plausible route includes:

Substitution Reaction : React 4-(trifluoromethoxy)pyridine-2-yl halide with hydrazine under anhydrous conditions.

Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of hydrazine .

Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Critical Factors :

- Stoichiometry : Excess hydrazine (1.5–2 eq.) drives completion but may require careful quenching.

- Catalysts : Anhydrous Na₂SO₄ or molecular sieves mitigate moisture interference .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer: Multi-Technique Approach :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles using SHELXL for refinement .

- Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., m/z 225.05 for C₆H₆F₃N₃O) .

Critical Insight :

Discrepancies in crystallographic data (e.g., torsional angles) may arise from polymorphism; use multiple solvent systems for crystallization trials .

Q. What physicochemical properties are critical for handling and storage of this compound?

Methodological Answer : Key Properties :

Q. Storage Protocol :

- Temperature : –20°C in amber vials to prevent photodegradation .

- Compatibility : Avoid polypropylene containers; use glass or PTFE-lined caps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Methodological Answer : Root Causes :

Q. Resolution Strategies :

Cross-Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) .

Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track tautomeric states .

Crystallographic Refinement : SHELXL’s restraints mitigate disorder in X-ray models .

Q. What strategies are effective in studying the electronic effects of the trifluoromethoxy group on the pyridine ring's reactivity?

Methodological Answer : Approaches :

- Computational Analysis :

- Experimental Probes :

- Electrophilic Substitution : Monitor reactivity in nitration or halogenation reactions.

- Cyclic Voltammetry : Measure redox potentials to assess ring electron deficiency .

Q. How to design experiments to assess the compound's potential as a ligand in coordination chemistry?

Methodological Answer : Experimental Design :

Ligand Screening :

- Titration Calorimetry (ITC) : Measure binding constants (Kd) with transition metals (e.g., Cu²⁺, Fe³⁺) .

- UV-Vis Spectroscopy : Monitor metal-ligand charge transfer bands (e.g., λmax ~350 nm for Cu complexes) .

Structural Analysis :

- SCXRD : Resolve coordination geometry using SHELX .

- EPR : Detect paramagnetic species in Cu(II) complexes .

Case Study :

Analogous hydrazinylpyridines form octahedral complexes with Ni(II), confirmed by magnetic susceptibility and XANES .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.